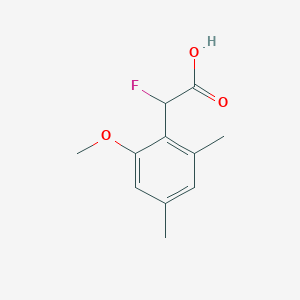
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The nucleophilic aromatic substitution reactions are carried out under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a laboratory scale can be adapted for larger-scale production by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: Similar in structure but with different functional groups.
4-Fluoro-2,6-dimethylphenylboronic acid: Shares the fluoro and dimethylphenyl groups but differs in the presence of a boronic acid moiety.
Uniqueness
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is unique due to the combination of its fluoro, methoxy, and acetic acid groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields of research .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO3/c1-6-4-7(2)9(8(5-6)15-3)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
InChI Key |
ODSYARBVJLRBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















